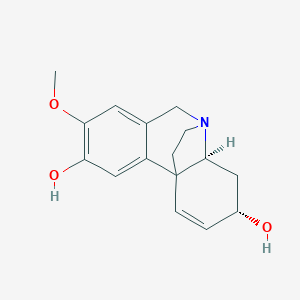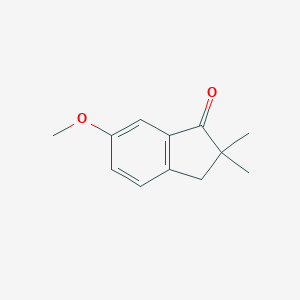
6-Methoxy-2,2-dimethyl-1-indanone
Descripción general
Descripción
6-Methoxy-2,2-dimethyl-1-indanone, commonly known as 6-MOMI, is an organic compound belonging to the indanone family of compounds. It is a colorless, crystalline solid that has a melting point of 135°C and a boiling point of 238°C. 6-MOMI is a versatile compound that has been used in various scientific research applications, including as a reactant in organic synthesis and as a tool for studying biochemical and physiological pathways.
Aplicaciones Científicas De Investigación
Biomass Degradation :
- Energetic characterization of indanone derivatives, including 6-Methoxy-2,2-dimethyl-1-indanone, has been conducted using calorimetric techniques and computational methodologies. These compounds are involved in biomass degradation, and their enthalpies of combustion and sublimation have been determined. This research provides insights into the molecular structures and energetic effects of substitutions in the indanone structure (Silva, Lima, & Ribeiro da Silva, 2018).
Synthetic Chemistry Applications :
- Various synthetic approaches and methodologies have been developed involving 6-Methoxy-2,2-dimethyl-1-indanone. These include new syntheses of intermediates for the production of illudalanes, investigations into the conversion of indanones into carbostyrils, and the preparation of indanones by intramolecular acylation. These studies contribute to the advancement of synthetic routes and methodologies in organic chemistry (Girija, Shanker, & Rao, 1991; Torisawa, Nishi, & Minamikawa, 2003; Womack, Angeles, Fanelli, & Heyer, 2007).
Medicinal Chemistry and Alzheimer's Disease Research :
- Research on 6-Methoxy-indanone derivatives has shown their potential as probes for β-amyloid plaques in Alzheimer's disease. Certain derivatives exhibited significant binding abilities and high binding affinities to β-amyloid aggregates, suggesting their use in imaging and detection of Alzheimer's disease (Nan, Gan, Wang, Qiao, Wang, & Zhou, 2016).
Propiedades
IUPAC Name |
6-methoxy-2,2-dimethyl-3H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(2)7-8-4-5-9(14-3)6-10(8)11(12)13/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXFFWSSQPGDOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1=O)C=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435270 | |
| Record name | 6-methoxy-2,2-dimethyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2,2-dimethyl-1-indanone | |
CAS RN |
124688-07-9 | |
| Record name | 6-methoxy-2,2-dimethyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



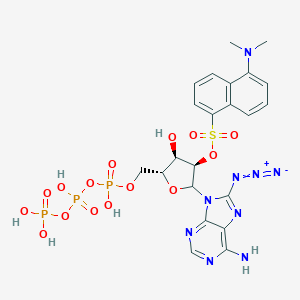


![(1S,3R,5Z)-5-[(2E)-2-[(3aS,7aR)-1-[(2R)-5-cyclopropylpentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B58462.png)

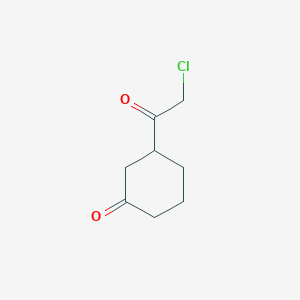

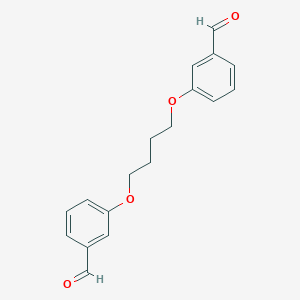
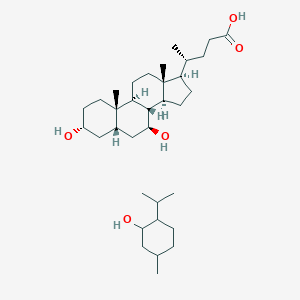
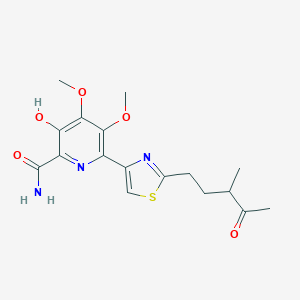
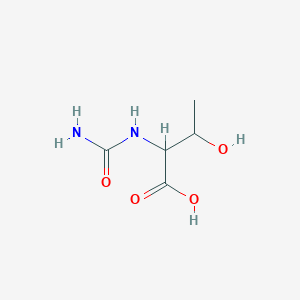
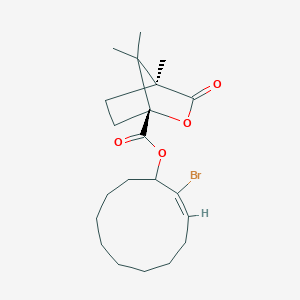
![5-[Chloro(difluoro)methyl]-1,2-oxazole](/img/structure/B58481.png)
